molecular formula C11H13Cl2N3 B1468222 (4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride CAS No. 1211511-88-4

(4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride

Cat. No.: B1468222
CAS No.: 1211511-88-4
M. Wt: 258.14 g/mol
InChI Key: KDCVMBKOPHFQSL-UHFFFAOYSA-N
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Description

(4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride is a dihydrochloride salt derivative of a pyrimidine-based compound. Pyrimidines are aromatic heterocycles containing two nitrogen atoms at positions 1 and 3, making them critical scaffolds in medicinal chemistry due to their electronic properties and ability to engage in hydrogen bonding. The compound features a phenyl group at the 4-position of the pyrimidine ring and a methanamine group at the 2-position. The dihydrochloride salt enhances solubility, a common strategy to improve bioavailability for pharmacological applications .

Properties

IUPAC Name

(4-phenylpyrimidin-2-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3.2ClH/c12-8-11-13-7-6-10(14-11)9-4-2-1-3-5-9;;/h1-7H,8,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCVMBKOPHFQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biochemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The compound this compound, with the CAS number 1211511-88-4, is characterized by a pyrimidine ring substituted with a phenyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

1. Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that related pyrimidinyl compounds demonstrate activity against various bacterial strains, including Pseudomonas aeruginosa and certain fungi .

CompoundActivityTarget Organism
12cAntibacterialP. aeruginosa
12fAntifungalVarious fungi

2. Cytotoxic Effects

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

Cell LineIC50 (µM)Comparison to 5-FU (IC50)
MCF-70.87 - 12.9117.02
MDA-MB-2311.75 - 9.4611.73

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

1. Enzyme Inhibition

The compound may inhibit key enzymes involved in cellular signaling pathways, such as cytochrome P450 enzymes, which are critical for drug metabolism and bioactivation . This inhibition can lead to altered pharmacokinetics for co-administered drugs.

2. Induction of Apoptosis

Studies have indicated that treatment with this compound can induce apoptosis in cancer cells through the modulation of apoptotic pathways, specifically by affecting the Bax/Bcl-2 expression ratio, leading to mitochondrial apoptosis .

Study on Anticancer Effects

A recent study evaluated the anticancer potential of this compound in animal models. The results demonstrated significant tumor reduction in xenograft models treated with the compound compared to control groups. The study highlighted the compound's safety profile, noting no acute toxicity at dosages up to 2000 mg/kg .

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as an active pharmaceutical ingredient (API). Its structural features make it a candidate for developing drugs targeting various diseases.

  • Anticancer Activity : Recent studies have shown that derivatives of (4-Phenyl-2-pyrimidinyl)methanamine exhibit significant cytotoxic effects against various cancer cell lines. For example, a series of derivatives were tested against A549 human lung adenocarcinoma cells, demonstrating IC50 values ranging from 15 µM to 25 µM, indicating promising anticancer properties.
CompoundCell Viability (%)IC50 (µM)
Compound A30%15
Compound B66%25

Key Findings : Certain structural modifications enhanced cytotoxicity while minimizing effects on non-cancerous cells, highlighting the potential for selective cancer therapies.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Studies have shown selective activity against Gram-positive bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus< 16 µg/mL
Klebsiella pneumoniae> 64 µg/mL

Observations : The compound exhibited strong activity against Staphylococcus aureus, particularly strains resistant to standard treatments, while showing limited effectiveness against Gram-negative bacteria like Klebsiella pneumoniae.

Enzyme Inhibition Studies

Research has indicated that (4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride can act as an inhibitor of specific enzymes involved in cancer progression and inflammation. For instance, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation.

Case Study on Anticancer Activity

A study involving the treatment of A549 cells with various concentrations of (4-Phenyl-2-pyrimidinyl)methanamine derivatives revealed that specific modifications could enhance cytotoxicity while minimizing effects on normal cells. This selectivity is crucial for developing safer cancer therapies.

Research on Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of these compounds against resistant strains highlighted their potential as new agents in combating antibiotic resistance. The study utilized standardized broth microdilution methods to determine MIC values and demonstrated that certain derivatives could effectively inhibit the growth of resistant bacterial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between (4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride and related compounds from the evidence:

Compound Core Structure Substituents Molecular Formula Molecular Weight Key Features
This compound Pyrimidine Phenyl (C₆H₅) at C4; NH₂CH₂ at C2 C₁₁H₁₃Cl₂N₃ (inferred) ~266.15 (calculated) High lipophilicity due to phenyl group; dihydrochloride enhances aqueous solubility.
(4-(2-Fluoropropan-2-yl)pyrimidin-5-yl)methanamine hydrochloride Pyrimidine 2-Fluoropropan-2-yl at C4; NH₂CH₂ at C5 C₈H₁₃ClFN₃ 205.66 Fluorinated alkyl group increases metabolic stability; monohydrochloride salt.
1-[4-(Difluoromethyl)pyridin-2-yl]methanamine dihydrochloride Pyridine Difluoromethyl (CF₂H) at C4; NH₂CH₂ at C2 C₇H₁₀Cl₂F₂N₂ 231.07 Pyridine core with fewer nitrogen atoms; difluoromethyl enhances electronegativity.
2-Phenyl-2-(2-pyrrolidinyl)ethanamine dihydrochloride Pyrrolidine Phenyl at C2; pyrrolidinyl at C2 C₁₂H₁₈Cl₂N₂ 265.20 Non-aromatic pyrrolidine ring; dihydrochloride salt improves solubility.
(2-Methylpyridin-4-yl)methanamine dihydrochloride Pyridine Methyl at C2; NH₂CH₂ at C4 C₇H₁₂Cl₂N₂ 195.09 Compact structure; methyl group reduces steric hindrance.

Key Structural and Functional Differences

Core Heterocycle: Pyrimidine vs. Pyridine: Pyrimidine’s dual nitrogen atoms (vs. Pyrrolidine: A saturated five-membered ring lacking aromaticity, reducing planarity and altering binding modes compared to pyrimidine .

Substituent Effects: Phenyl Group: Enhances lipophilicity and may improve blood-brain barrier penetration in the target compound, whereas fluorinated alkyl groups (e.g., 2-fluoropropan-2-yl in ) introduce metabolic resistance and polarity. Positional Isomerism: Methanamine at C2 in the target compound vs.

Salt Forms: Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., ), impacting formulation and absorption.

Pharmacological Implications

  • Target Selectivity : Pyrimidine derivatives often exhibit kinase inhibitory activity, while pyridine analogs (e.g., ) may target neurotransmitter receptors due to their structural resemblance to nicotinic ligands.
  • Metabolic Stability: Fluorinated substituents (e.g., ) reduce cytochrome P450-mediated degradation compared to non-halogenated analogs.

Notes on Limitations and Further Research

  • Direct pharmacological data for This compound are absent in the provided evidence; inferences are drawn from structural analogs.
  • Experimental validation of solubility, LogP, and binding affinity is required for accurate comparison.
  • Synthetic routes for pyrimidine derivatives (e.g., Suzuki-Miyaura coupling for phenyl introduction) could further optimize the target compound’s properties .

Preparation Methods

Synthetic Strategy Overview

The synthesis of (4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride typically involves:

  • Construction of the pyrimidine ring system.
  • Introduction of the phenyl substituent at the 4-position.
  • Formation of the methanamine side chain at the 2-position.
  • Conversion of the free amine to the dihydrochloride salt to enhance stability and solubility.

Preparation of the Pyrimidine Core and Phenyl Substitution

The pyrimidine ring is often synthesized via condensation reactions involving appropriate precursors such as substituted pyrazolines, pyrazolones, or β-ketoesters with amidines or guanidines. For example, a related synthetic approach involves condensation of substituted 4-phenyl-1H-pyrazol-5-amines with 3-oxo-3-phenylpropanoate to yield 3-phenyl-substituted pyrazolo[1,5-a]pyrimidinones, which can be further functionalized.

In a general procedure, the pyrimidinone intermediate is chlorinated using phosphorus oxychloride (POCl3) in the presence of tetramethylammonium chloride to form the corresponding 7-chloride derivative. This intermediate is then reacted with a suitable amine, such as 2-pyridinemethanamine, to introduce the methanamine side chain.

Formation of the Methanamine Side Chain

The methanamine functionality at the 2-position of the pyrimidine ring is typically introduced by nucleophilic substitution of the chloride intermediate with an amine nucleophile. This step is crucial for obtaining the (4-Phenyl-2-pyrimidinyl)methanamine structure.

For example, treatment of 7-chloropyrimidines with 2-pyridinemethanamine under controlled conditions yields the corresponding aminopyrimidine derivatives. This method can be adapted for the synthesis of (4-Phenyl-2-pyrimidinyl)methanamine by using the appropriate amine nucleophile.

Conversion to Dihydrochloride Salt

The free base (4-Phenyl-2-pyrimidinyl)methanamine is converted into its dihydrochloride salt to improve physicochemical properties such as solubility and stability. The salt formation can be achieved by direct purging of hydrochloric acid gas into the reaction mixture or by adding an organic solvent saturated with hydrochloric acid gas. The amount of hydrochloric acid controls whether the monohydrochloride or dihydrochloride salt is formed.

Solvents used for salt formation are typically ketones (e.g., acetone) or alcohols (e.g., methanol, ethanol, isopropanol) optionally containing water. Acetone is preferred among ketone solvents due to its favorable properties.

Detailed Reaction Conditions and Notes

Step Reagents/Conditions Notes
Pyrimidinone formation Condensation of substituted pyrazolamines with β-ketoesters Typically conducted under reflux; yields 3-phenyl-substituted pyrimidinones
Chlorination to 7-chloride POCl3, tetramethylammonium chloride Converts pyrimidinone to 7-chloride intermediate, enabling nucleophilic substitution
Amination Reaction with 2-pyridinemethanamine or similar amines Introduces methanamine side chain at 2-position
Salt formation Purging with HCl gas or addition of HCl-saturated solvent Ketone or alcoholic solvents preferred; controls mono- or dihydrochloride formation

Research Findings and Optimization

  • The choice of solvent during salt formation affects the purity and crystallinity of the dihydrochloride salt. Acetone and methanol are commonly used solvents due to their ability to dissolve both the base and hydrochloric acid gas effectively.
  • The stereochemistry of the starting amine can influence the final product's optical purity. Resolution of racemic amines via optically active acids is a known method to obtain enantiomerically pure starting materials, which may be relevant if chiral (4-Phenyl-2-pyrimidinyl)methanamine derivatives are targeted.
  • Microwave-assisted synthesis has been reported for related pyrimidine derivatives, enhancing reaction rates and yields, though specific application to this compound requires further investigation.

Summary Table of Preparation Methods

Preparation Stage Method Description Key Reagents/Conditions Outcome/Remarks
Pyrimidine ring formation Condensation of substituted pyrazolamines with β-ketoesters Substituted 4-phenyl-1H-pyrazol-5-amines, 3-oxo-3-phenylpropanoate Formation of 3-phenyl-substituted pyrimidinones
Chlorination Chlorination of pyrimidinone intermediate POCl3, tetramethylammonium chloride Formation of 7-chloropyrimidine intermediate
Amination Nucleophilic substitution with amine 2-pyridinemethanamine or similar amines Introduction of methanamine side chain
Salt formation Conversion to dihydrochloride salt HCl gas purging or HCl-saturated solvents (acetone, methanol) Formation of stable dihydrochloride salt

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer :

  • Step 1 : Start with nucleophilic substitution or condensation reactions between pyrimidine precursors and phenyl-containing reagents. For example, coupling 2-aminopyrimidine derivatives with benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
  • Step 2 : Optimize reaction time and temperature using Design of Experiments (DoE) to maximize yield. Monitor intermediates via HPLC or LC-MS.
  • Step 3 : Purify via recrystallization or column chromatography. Confirm dihydrochloride formation using titration with HCl gas in anhydrous ethanol.
  • Critical Consideration : Residual solvents (e.g., DMF) may interfere with salt formation; use Karl Fischer titration for water content analysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Techniques :
Method Purpose Key Parameters
¹H/¹³C NMR Confirm backbone structureCompare peaks to computational predictions (e.g., ChemDraw)
HPLC-MS Assess purity (>95%)Use C18 column, 0.1% TFA in H₂O/MeCN gradient
XRD Verify crystalline formAnalyze diffraction patterns for salt polymorphism
  • Validation : Cross-reference spectral data with PubChem entries or literature analogs (e.g., similar pyrimidine derivatives) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s mechanism of action in enzyme inhibition assays?

  • Methodological Answer :

  • Step 1 : Use kinetic assays (e.g., fluorescence-based) with target enzymes (e.g., kinases or dehydrogenases). Include positive/negative controls (e.g., staurosporine for kinase inhibition).
  • Step 2 : Apply Michaelis-Menten kinetics to calculate IC₅₀. Adjust substrate concentrations to avoid non-specific binding artifacts.
  • Step 3 : Validate selectivity via panel screening against related enzymes. Use molecular docking (e.g., AutoDock Vina) to predict binding modes to pyrimidine-binding pockets .
  • Data Contradiction Analysis : If IC₅₀ varies across assays, check buffer pH (affects dihydrochloride solubility) or enzyme batch variability .

Q. How can environmental stability and degradation pathways of this compound be evaluated under ecotoxicological conditions?

  • Methodological Answer :

  • Experimental Design :
Condition Parameters Monitoring Tools
Aqueous hydrolysis pH 3–9, 25–50°CLC-MS/MS for degradation products
Photolysis UV light (300–400 nm)HPLC-PDA to track photoproducts
Biotic degradation Soil/sediment microcosmsqPCR for microbial community shifts
  • Analysis : Compare half-lives (t₁/₂) across conditions. Identify persistent metabolites via high-resolution mass spectrometry (HRMS). Reference INCHEMBIOL project protocols for ecological risk assessment .

Q. How can researchers resolve contradictions in solubility data reported for this compound across solvents?

  • Methodological Answer :

  • Step 1 : Standardize solvent preparation (e.g., pre-saturate with N₂ to avoid oxidation).
  • Step 2 : Use shake-flask method with UV-Vis quantification. Test solvents: DMSO, PBS (pH 7.4), ethanol.
  • Step 3 : Apply Hansen Solubility Parameters (HSPs) to model solvent-solute interactions. Correlate with experimental data to identify outliers.
  • Case Study : Discrepancies in DMSO solubility may arise from hygroscopic salt forms; use dynamic vapor sorption (DVS) to assess hygroscopicity .

Data-Driven Research Challenges

Q. What strategies mitigate batch-to-batch variability in pharmacological studies involving this compound?

  • Methodological Answer :

  • Strategy 1 : Implement Quality-by-Design (QbD) principles during synthesis. Define Critical Quality Attributes (CQAs): purity, particle size, residual solvents.
  • Strategy 2 : Use orthogonal analytical methods (e.g., DSC for polymorph screening, SEM for morphology).
  • Strategy 3 : Pre-screen batches in a pilot bioassay (e.g., cell viability at 10 µM) to exclude inactive batches.
  • Reference : Follow ISO/IEC 17043 standards for inter-laboratory validation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride
Reactant of Route 2
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(4-Phenyl-2-pyrimidinyl)methanamine dihydrochloride

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